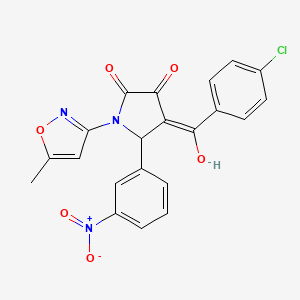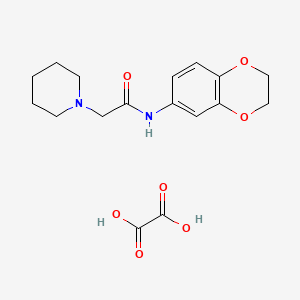
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as A-366, is a synthetic compound that has been studied for its potential use as a research tool in the field of neuroscience. This compound is a selective agonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, neuroprotection, and mood regulation.
作用机制
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine binds selectively to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding activates a number of signaling pathways that are involved in regulating cellular function, including calcium signaling and the unfolded protein response. The exact mechanism by which this compound exerts its neuroprotective effects is not fully understood, but it is thought to involve the modulation of these signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of calcium signaling, the inhibition of oxidative stress, and the promotion of neuronal survival. This compound has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression.
实验室实验的优点和局限性
One advantage of using 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation is that this compound has a relatively short half-life in the body, which may make it difficult to study its long-term effects.
未来方向
There are several future directions for research involving 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is the development of more potent and selective sigma-1 receptor agonists. Another area of interest is the investigation of the role of the sigma-1 receptor in other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully elucidate the mechanism by which this compound exerts its neuroprotective effects.
合成方法
The synthesis of 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves several steps, including the reaction of 1-adamantylamine with ethyl isocyanoacetate to form the corresponding urea derivative. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran to produce this compound.
科学研究应用
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in a variety of scientific studies to investigate the function of the sigma-1 receptor in the brain. This receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential.
属性
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c22-18(17-2-1-7-23-17)20-3-5-21(6-4-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGKMWSVLFEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5360119.png)

![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5360127.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5360129.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5360131.png)
![2-[2-(3,5-dichloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5360134.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]azocane](/img/structure/B5360159.png)
![N-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}urea](/img/structure/B5360165.png)

![N-[3-(methylthio)phenyl]-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5360180.png)
![[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid](/img/structure/B5360192.png)
![5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5360222.png)
![4-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5360230.png)
